Cas no 415701-38-1 (3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid)

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid is a tetrahydroisoquinoline derivative characterized by its dimethoxy-substituted aromatic ring and propanoic acid side chain. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active alkaloids, making it a potential intermediate for the synthesis of pharmacologically relevant molecules. The dimethoxy groups enhance electron density, influencing reactivity and binding interactions, while the propanoic acid moiety offers functional versatility for further derivatization. Its well-defined structure and stability under standard conditions make it suitable for research applications, particularly in drug discovery and neuropharmacology studies. The compound is typically supplied in high purity to ensure reproducibility in experimental settings.
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid structure
415701-38-1 structure
Product name:3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
CAS No:415701-38-1
MF:C14H19NO4
Molecular Weight:265.305
MDL:MFCD00431211
CID:3061440
PubChem ID:755191

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid
    • 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
    • ChemDiv3_006937
    • EN300-241703
    • 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
    • BBL011648
    • 415701-38-1
    • SCHEMBL2799283
    • HMS1492L07
    • AKOS000274306
    • STL011545
    • 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoicacid
    • CS-0302363
    • Cambridge id 5342856
    • Oprea1_486719
    • NBA83995
    • IDI1_024847
    • 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic Acid
    • 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride
    • Oprea1_482464
    • MDL: MFCD00431211
    • インチ: InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17)
    • InChIKey: WBSFXIIDLAELJP-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC

計算された属性

  • 精确分子量: 265.13140809g/mol
  • 同位素质量: 265.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • XLogP3: -1

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM259369-1g
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
415701-38-1 97%
1g
$*** 2023-03-30
Enamine
EN300-241703-0.25g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-241703-0.05g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-241703-0.1g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-241703-1.0g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-241703-10.0g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-241703-5.0g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-241703-1g
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
415701-38-1
1g
$728.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373033-1g
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid
415701-38-1 97%
1g
¥18314.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373033-50mg
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid
415701-38-1 97%
50mg
¥14320.00 2024-05-14

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid 関連文献

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acidに関する追加情報

Introduction to 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid (CAS No. 415701-38-1)

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid (CAS No. 415701-38-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and pharmacological properties.

The chemical structure of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid is characterized by a tetrahydroisoquinoline ring system substituted with methoxy groups at the 6 and 7 positions and a propanoic acid moiety attached to the 2-position of the ring. This specific arrangement of functional groups imparts the compound with distinct chemical and biological properties that have been the subject of extensive research.

Recent studies have highlighted the potential of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid in various therapeutic areas. One notable area of interest is its role as a modulator of neurotransmitter systems. Research has shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially offering therapeutic benefits for neurological disorders such as Parkinson's disease and Alzheimer's disease.

In addition to its potential in neurodegenerative diseases, 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have applications in treating inflammatory conditions such as arthritis and other autoimmune disorders.

The pharmacokinetic profile of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid has also been studied to understand its behavior in biological systems. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good oral bioavailability and low toxicity make it an attractive candidate for further drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into later stages of clinical testing.

In conclusion, 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid (CAS No. 415701-38-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an important focus of ongoing research in medicinal chemistry and pharmacology. As more studies are conducted and clinical trials progress, this compound may prove to be a valuable addition to the arsenal of treatments for various diseases and conditions.

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